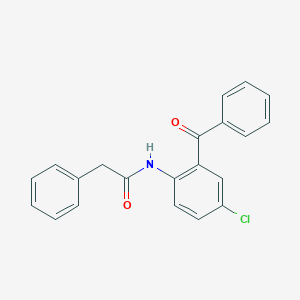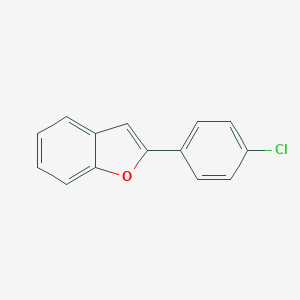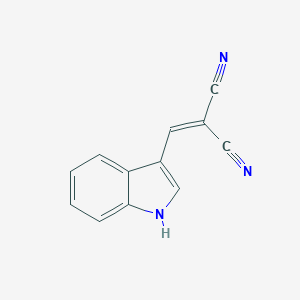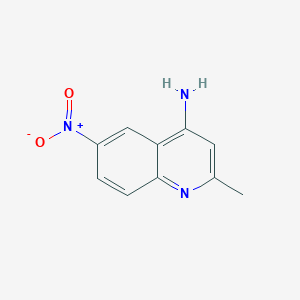
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide, commonly known as BCPA, is a chemical compound that has been widely used in scientific research. It belongs to the class of N-arylacetamide derivatives and has been synthesized using various methods. BCPA has been found to have various biochemical and physiological effects, making it a valuable tool in both in vitro and in vivo studies.
Mecanismo De Acción
The mechanism of action of BCPA involves the inhibition of the activity of enzymes, leading to a decrease in the production of various neurotransmitters and other signaling molecules. BCPA has been found to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme activity.
Biochemical and Physiological Effects:
BCPA has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. BCPA has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. It has been shown to reduce the levels of prostaglandins and leukotrienes, leading to a decrease in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BCPA has various advantages for lab experiments, including its ability to inhibit the activity of enzymes, making it a valuable tool for the study of enzyme kinetics and mechanisms. BCPA has also been found to have low toxicity and high stability, making it suitable for long-term experiments. However, BCPA has some limitations, including its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are various future directions for the use of BCPA in scientific research. One direction is the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain, based on the structure and properties of BCPA. Another direction is the study of the mechanism of action of BCPA and its interaction with enzymes in more detail, using advanced techniques such as X-ray crystallography and molecular dynamics simulations. Additionally, BCPA can be used in the development of new diagnostic tools for the detection of enzyme activity in various diseases.
Métodos De Síntesis
BCPA can be synthesized using various methods, including the reaction of 2-phenylacetic acid with benzoyl chloride and 4-chloroaniline. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the reaction with benzoyl chloride and 4-chloroaniline. The yield of BCPA using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
BCPA has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes, including acetylcholinesterase, carbonic anhydrase, and butyrylcholinesterase. It has also been found to have anticonvulsant, analgesic, and anti-inflammatory properties. BCPA has been used in the development of new drugs for the treatment of Alzheimer's disease, epilepsy, and pain.
Propiedades
Número CAS |
76303-78-1 |
|---|---|
Nombre del producto |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
Fórmula molecular |
C21H16ClNO2 |
Peso molecular |
349.8 g/mol |
Nombre IUPAC |
N-(2-benzoyl-4-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C21H16ClNO2/c22-17-11-12-19(23-20(24)13-15-7-3-1-4-8-15)18(14-17)21(25)16-9-5-2-6-10-16/h1-12,14H,13H2,(H,23,24) |
Clave InChI |
FHXJIBCBTAHGDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Otros números CAS |
76303-78-1 |
Pictogramas |
Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)

![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)
![7-(4-morpholinyl)-2-phenylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B185007.png)

![5-chloroisoxazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B185012.png)
